Dibromomaleimide-C5-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromomaleimide-C5-COOH is a bifunctional dibromomaleimide linker. It is used in various scientific applications, particularly in the field of bioconjugation and antibody-drug conjugates (ADCs). The compound is known for its ability to form stable linkages with biomolecules, making it a valuable tool in chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromomaleimide-C5-COOH can be synthesized through a series of chemical reactions involving maleimide and bromineThe reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination and subsequent functionalization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the bromination and functionalization reactions are carried out under controlled conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Dibromomaleimide-C5-COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with thiol groups to form thioether bonds.
Hydrolysis: The compound can undergo hydrolysis to form stable maleamic acids.
Common Reagents and Conditions
Thiol Reagents: Used in substitution reactions to replace bromine atoms with thiol groups.
Water and Catalysts: Used in hydrolysis reactions to convert dibromomaleimide into maleamic acids.
Major Products Formed
Thioether Bonds: Formed through substitution reactions with thiol groups.
Maleamic Acids: Formed through hydrolysis reactions.
Scientific Research Applications
Dibromomaleimide-C5-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for various biological studies.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of bioconjugates and other specialized chemical products.
Mechanism of Action
The mechanism of action of Dibromomaleimide-C5-COOH involves its ability to form stable linkages with biomolecules through disulfide bridging. The compound reacts with thiol groups in proteins and peptides, forming thioether bonds that are stable under physiological conditions. This property makes it an effective tool for bioconjugation and the development of targeted therapeutics .
Comparison with Similar Compounds
Similar Compounds
Bromomaleimide: Similar to this compound but with only one bromine atom, making it less versatile in forming stable linkages.
Uniqueness
This compound is unique due to its bifunctional nature, allowing it to form two points of attachment with biomolecules. This property enhances its stability and versatility in various applications, particularly in the field of bioconjugation and the development of ADCs .
Properties
IUPAC Name |
6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO4/c11-7-8(12)10(17)13(9(7)16)5-3-1-2-4-6(14)15/h1-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABAXSUMIXSPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN1C(=O)C(=C(C1=O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.